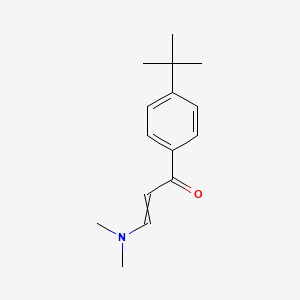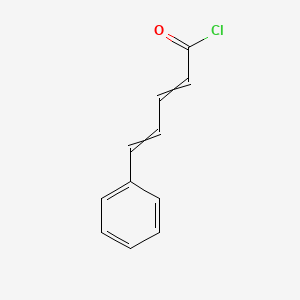
Cinnamylidene acetyl chloride
概要
説明
Cinnamylidene acetyl chloride is an organic compound belonging to the cinnamate family. It is characterized by the presence of a cinnamylidene group attached to an acetyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of photoresponsive polymers and other advanced materials .
準備方法
Synthetic Routes and Reaction Conditions: Cinnamylidene acetyl chloride can be synthesized through the reaction of cinnamylidene acetic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in a solvent such as dichloromethane under a nitrogen atmosphere. The mixture is stirred at ambient temperature for several hours, followed by the evaporation of the solvent under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cinnamylidene acetic acid with dichlorosulfoxide in the presence of petroleum ether. This method is efficient and yields a high purity product suitable for large-scale applications .
化学反応の分析
Types of Reactions: Cinnamylidene acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Cycloaddition Reactions: The cinnamylidene group can participate in [2+2] cycloaddition reactions under ultraviolet light, forming cyclobutane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Cycloaddition Reactions: These reactions require ultraviolet light and are often performed in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Cyclobutane Derivatives: Formed through [2+2] cycloaddition reactions.
科学的研究の応用
Cinnamylidene acetyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of cinnamylidene acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives interact with cellular components such as membranes and proteins, disrupting their function and leading to antimicrobial effects . The cinnamylidene group can also undergo photoinduced cycloaddition reactions, which are utilized in the formation of cross-linked polymer networks .
類似化合物との比較
Cinnamylidene Acetic Acid: Similar in structure but lacks the reactive acetyl chloride group.
Cinnamylidene Derivatives of Rhodanine: Known for their high anthelmintic activity.
Other Cinnamate Derivatives: Include cinnamylidene acetic acid and its esters, which are used in various chemical and biological applications.
Uniqueness: Cinnamylidene acetyl chloride is unique due to its combination of the cinnamylidene group and the highly reactive acetyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .
特性
CAS番号 |
40926-86-1 |
|---|---|
分子式 |
C11H9ClO |
分子量 |
192.64 g/mol |
IUPAC名 |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChIキー |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(2-Chlorobenzyloxy)phenyl]methanol](/img/structure/B8404226.png)
![4-(Bromomethyl)-N-[(dimethylamino)sulfonyl]-2,5-difluorobenzamide](/img/structure/B8404227.png)
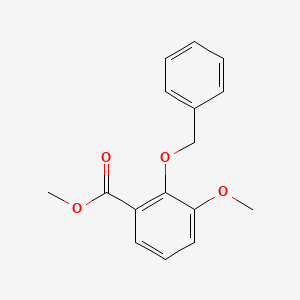
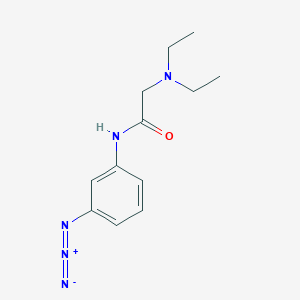
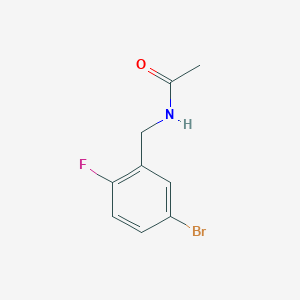
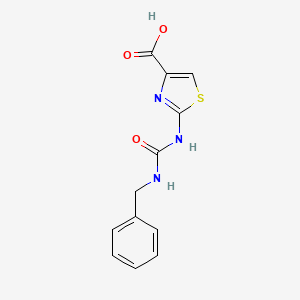
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-2-[2-(3-furyl)ethyl]-4-hydroxy-2-isopropyl-3H-pyran-6-one](/img/structure/B8404282.png)
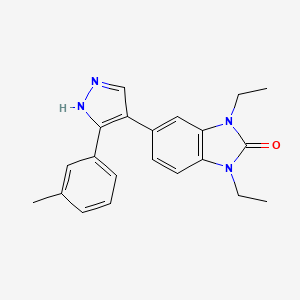
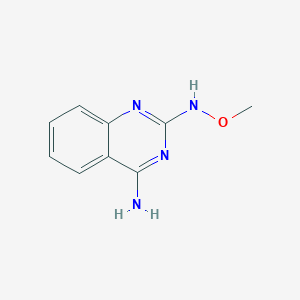
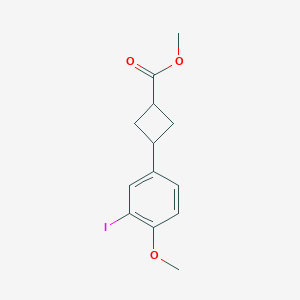
![7-Amino-2,3-dihydro-2-methylbenzo[b]thiophene](/img/structure/B8404306.png)
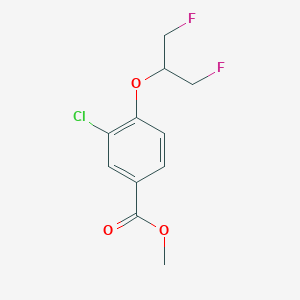
![8-Benzyloxy-2,3-dimethylimidazo-[1,2-a]pyridine](/img/structure/B8404322.png)
